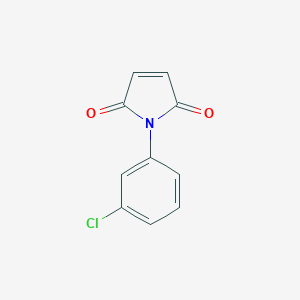

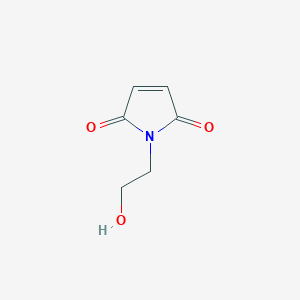

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione

Overview

Description

Synthesis Analysis

The synthesis of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione and its derivatives involves several methods, including the condensation of amino acids and ketones under specific conditions. For instance, pyrrolidine-2,3-dione derivatives have been synthesized from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one through a multi-step reaction process, showcasing the compound's accessibility through organic synthesis routes (Nguyen & Dai, 2023).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively analyzed using various spectroscopic techniques. These compounds often exhibit strong fluorescence and quantum yields due to their conjugated systems, as seen in polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which display significant luminescence properties (Zhang & Tieke, 2008).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including corrosion inhibition for metals in acidic environments. Its derivatives have shown to be effective corrosion inhibitors for carbon steel, indicating their potential in industrial applications (Zarrouk et al., 2015).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility and molecular weight, are influenced by their structural components. For example, polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units are highly soluble in common organic solvents and have molecular weights in the range of 8000-10000 Da, which impacts their processing and application in materials science (Zhang & Tieke, 2008).

Scientific Research Applications

Corrosion Inhibition : 1H-pyrrole-2,5-dione derivatives, including 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been synthesized and shown to be effective corrosion inhibitors for carbon steel in hydrochloric acid. These inhibitors work via a chemisorption process and their effectiveness increases with concentration (Zarrouk et al., 2015).

Glycolic Acid Oxidase Inhibition : A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been prepared as inhibitors of glycolic acid oxidase. These compounds, especially those with large lipophilic substituents, show potent in vitro inhibition of glycolic acid oxidase (Rooney et al., 1983).

Photoluminescent Polymers : Polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and solubility in common organic solvents. These polymers, with different molecular weights, are promising for various applications due to their optical and electrochemical properties (Zhang & Tieke, 2008).

Electron Transport in Solar Cells : A novel alcohol-soluble n-type conjugated polyelectrolyte using pyrrolo[3,4-c]pyrrole-1,4-dione as the backbone has been developed for use as an electron transport layer in inverted polymer solar cells. This application leverages the electron-deficient nature and planar structure of the diketopyrrolopyrrole (DPP) backbone for enhanced solar cell performance (Hu et al., 2015).

Asymmetric Henry Reaction Catalyst : A catalytic asymmetric Henry reaction of 1H-pyrrole-2,3-diones has been achieved using a chiral bifunctional amine-thiourea as a catalyst. This method allows for the synthesis of compounds with quaternary stereocenters in acceptable yields and enantioselectivity (Zhang et al., 2016).

Prostaglandin E2 Production Inhibition : Derivatives of 1H-pyrrole-2,5-dione have been evaluated for their ability to inhibit PGE2 production in macrophage cells, which is significant for potential anti-inflammatory applications (Moon et al., 2010).

Safety and Hazards

The safety data sheet suggests that personal protective equipment/face protection should be worn when handling 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione. Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

Mechanism of Action

Target of Action

It is known to be used in the synthesis of bio-based polyurethane-imides . It can also be used as an initiator in ring-opening polymerization .

Mode of Action

N-(2-hydroxyethyl)maleimide interacts with its targets through chemical reactions. It is used in the synthesis of (EFA)-based multifunctional oligoester resins with maleimides as end groups by reacting with 9,10-epoxy-18-hydroxyoctadecanoic acid (EFA) and dimethyl adipate . This suggests that it can form covalent bonds with other molecules, altering their structure and function.

Biochemical Pathways

Its role in the synthesis of bio-based polyurethane-imides and as an initiator in ring-opening polymerization suggests that it may influence polymer formation and degradation pathways .

Pharmacokinetics

It’s known that the compound is stable under normal storage conditions (2-8°c) . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of N-(2-hydroxyethyl)maleimide’s action is the formation of new compounds. For example, it can be used to synthesize [2,2-bis(maleimidoethoxy)-propane (BMEP)], a protein cross-linking reagent with potential application in constructing immunotoxins . It may also be used in preparing thermoresponsive self-healing polyurethanes with the shape-memory property .

Action Environment

The action of N-(2-hydroxyethyl)maleimide can be influenced by environmental factors such as temperature and pH. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that higher temperatures may affect its stability or reactivity.

properties

IUPAC Name |

1-(2-hydroxyethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c8-4-3-7-5(9)1-2-6(7)10/h1-2,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTADRUCVAUCRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332522 | |

| Record name | 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1585-90-6 | |

| Record name | 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Hydroxyethyl)maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

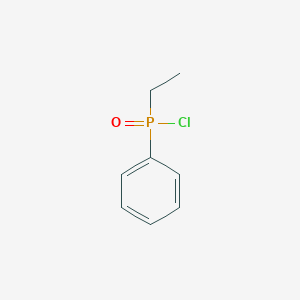

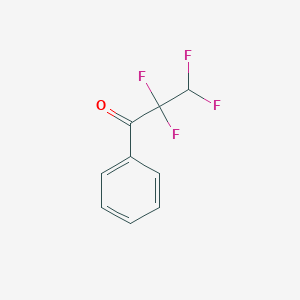

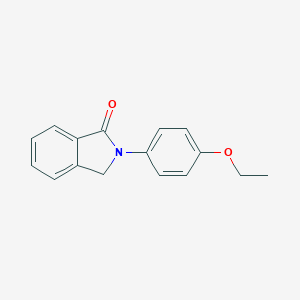

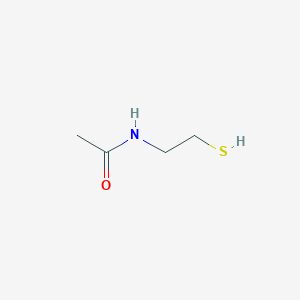

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of N-(2-hydroxyethyl)maleimide in scientific research?

A1: N-(2-hydroxyethyl)maleimide (HEMI) is frequently employed as a versatile building block in polymer chemistry. Its dual functionality, featuring a reactive maleimide group and a hydroxyl group, makes it ideal for creating various polymer architectures and conjugates. [, , , , , , , , ]

Q2: How does the maleimide group in HEMI contribute to its reactivity?

A2: The maleimide group is highly reactive towards thiol groups, particularly under mild conditions, forming stable thioether linkages. This reaction is widely exploited for conjugating HEMI to thiol-containing molecules, including proteins and polymers. [, , ]

Q3: Can you provide examples of how HEMI is used in synthesizing different polymer structures?

A3: HEMI can be used as an initiator for ring-opening polymerization (ROP) of cyclic esters, like ε-caprolactone and lactides, resulting in well-defined polyesters with a hydroxyl group at one end. [, ] It can also be incorporated into polymers as a reactive group for post-polymerization modifications or used as a crosslinker to create network structures. [, , , ]

Q4: How does the presence of the hydroxyl group in HEMI contribute to its applications in polymer synthesis?

A4: The hydroxyl group enables further modification of HEMI-containing polymers. For instance, it can initiate the polymerization of other monomers, like lactide, leading to the synthesis of block copolymers. [, ]

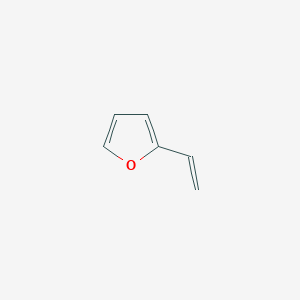

Q5: Are there specific examples of HEMI being used to develop materials with unique properties?

A5: Yes, HEMI plays a crucial role in developing recyclable, self-healing, and flame-retardant solid-solid phase change materials. [] This is achieved by utilizing the reversible Diels-Alder reaction between furan and maleimide groups, with HEMI acting as a crosslinking agent.

Q6: Has HEMI been explored in the context of drug delivery systems?

A6: Yes, HEMI has been used to create albumin-polymer conjugate nanoparticles for potential applications in drug delivery. [] Its ability to conjugate with proteins like bovine serum albumin, combined with the properties of the attached polymer, allows for the development of biocompatible nanoparticles.

Q7: Can HEMI be used to conjugate molecules other than polymers?

A7: Yes, HEMI has been investigated for its ability to conjugate with small molecules. For instance, it can be coupled to conjugated polyisoprene through the Diels-Alder reaction, demonstrating its utility in post-polymerization functionalization. []

Q8: Has HEMI been explored for its potential in creating targeted drug delivery systems?

A8: While the provided research does not directly demonstrate the use of HEMI for targeted drug delivery, its application in creating dendrimer-drug conjugates suggests its potential in this area. [, ] By conjugating HEMI to dendrimers, researchers aim to achieve tumor cell accumulation through endocytosis.

Q9: What are the challenges associated with using HEMI in synthesizing specific polymer architectures?

A9: Achieving controlled grafting densities in graft block copolymers using HEMI can be challenging, potentially limited by the kinetics of macromonomer incorporation. []

Q10: Are there any concerns regarding the stability of HEMI-containing materials?

A10: Research indicates that the ester bond formed when conjugating bendamustine with HEMI, a nitrogen mustard derivative, can increase the hydrolytic stability of the drug, potentially impacting its release and efficacy. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.